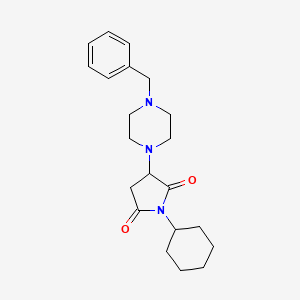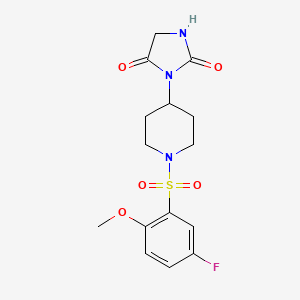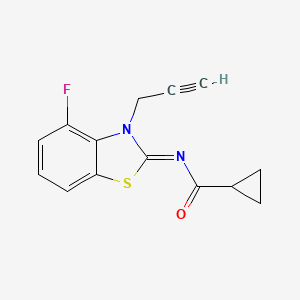![molecular formula C27H29N5O4 B2427340 benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844834-04-4](/img/no-structure.png)
benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research has shown that heterocyclic compounds, including pyrimidines and pyrazoles, are of great interest due to their diverse biological activities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds exhibit promising biological activities, underscoring the potential utility of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives in developing new antimicrobial agents.
Anticancer and Anti-inflammatory Applications
The novel synthesis of pyrazolopyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of such compounds (Rahmouni et al., 2016). This research indicates that the chemical framework of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could be leveraged for the development of new drugs with potential anticancer and anti-inflammatory effects.
Biological Activity and Drug Development
Further research into the biological evaluation of novel heterocyclic compounds derived from similar chemical structures has shown significant promise in drug development. The discovery of compounds with selective inhibition against specific biological targets supports the exploration of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives for therapeutic applications (Zhou et al., 2008). These findings suggest a pathway for utilizing such compounds in the design and synthesis of new drugs with targeted biological activities.
Environmental Biodegradation
In addition to pharmaceutical applications, research into the degradation of organic compounds by microbial species indicates potential environmental applications for related chemical structures. The study of biphenyl degradation by Mycobacterium sp. highlights the environmental relevance of heterocyclic compounds and their derivatives in bioremediation processes (Moody et al., 2002). This suggests that derivatives of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could also find applications in environmental science, particularly in the field of bioremediation.
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic uses, as suggested by the use of similar compounds in therapy . Additionally, more research could be done to fully understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by acetylation of the resulting product with benzyl bromide and sodium acetate.", "Starting Materials": [ "4-ethylbenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "sodium acetate" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetaldehyde.", "Step 2: Reduction of the aldehyde group in the product of step 1 using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]alcohol.", "Step 3: Acetylation of the product of step 2 with benzyl bromide and sodium acetate in the presence of a base such as potassium carbonate or sodium hydride to form benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS RN |
844834-04-4 |
Product Name |
benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Molecular Formula |
C27H29N5O4 |
Molecular Weight |
487.56 |
IUPAC Name |
benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C27H29N5O4/c1-4-19-10-12-21(13-11-19)30-14-18(2)15-31-23-24(28-26(30)31)29(3)27(35)32(25(23)34)16-22(33)36-17-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3 |
InChI Key |
YVIIGOUQUJYABZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)




![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)
![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)
